molecular formula C16H13NO4S B5856059 N-benzyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 84015-70-3

N-benzyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B5856059
CAS No.: 84015-70-3
M. Wt: 315.3 g/mol
InChI Key: CVVQPCKEMAZSNI-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-2H-chromene-6-sulfonamide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.05652907 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-benzyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of diabetes .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes that play a key role in the breakdown of carbohydrates into glucose . By inhibiting these enzymes, the compound slows down the digestion of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream .

In addition, the compound also exhibits potential PPAR-γ activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism. Activation of PPAR-γ improves insulin sensitivity, making it a valuable target for the treatment of type 2 diabetes .

Biochemical Pathways

By inhibiting α-amylase and α-glycosidase, this compound affects the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose . This leads to a slower release of glucose into the bloodstream after a meal, helping to control postprandial blood glucose levels .

The activation of PPAR-γ by the compound influences the adipogenesis pathway, promoting the differentiation of pre-adipocytes into adipocytes . This leads to an increase in the number of adipocytes that can store fat, thereby reducing the level of free fatty acids in the bloodstream. This, in turn, improves insulin sensitivity .

Pharmacokinetics

The in silico ADMET prediction for this compound indicates that the compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed into the bloodstream when taken orally, and it possesses characteristics that make it suitable to be developed into a drug .

Result of Action

The inhibition of α-amylase and α-glycosidase by this compound results in a slower digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal . This can help to control postprandial hyperglycemia, a common issue in individuals with diabetes .

The activation of PPAR-γ by the compound promotes adipogenesis, leading to an increase in the number of adipocytes . This can help to improve insulin sensitivity, as a reduction in the level of free fatty acids in the bloodstream can enhance the body’s response to insulin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound, potentially influencing its bioavailability . Additionally, factors such as the presence of other medications, the individual’s metabolic rate, and their overall health status can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

N-benzyl-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-16-9-6-13-10-14(7-8-15(13)21-16)22(19,20)17-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVQPCKEMAZSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359057
Record name 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84015-70-3
Record name 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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